3-Formamido-3-(furan-2-yl)propanoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H9NO4 |
|---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
3-formamido-3-(furan-2-yl)propanoic acid |
InChI |
InChI=1S/C8H9NO4/c10-5-9-6(4-8(11)12)7-2-1-3-13-7/h1-3,5-6H,4H2,(H,9,10)(H,11,12) |
InChI Key |
OZWZDGZQNCXUEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(CC(=O)O)NC=O |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Reactivity of 3 Formamido 3 Furan 2 Yl Propanoic Acid Scaffolds
Electrophilic Aromatic Substitution on the Furan (B31954) Ring
The furan ring is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution, demonstrating greater reactivity than benzene. pearson.compearson.com The oxygen heteroatom enhances the electron density of the ring, making it highly susceptible to attack by electrophiles, particularly at the 2- and 5-positions. pearson.com The presence of the 3-formamido-3-propanoic acid substituent at the 2-position influences the regioselectivity of subsequent substitutions, generally directing incoming electrophiles to the 5-position.
Friedel–Crafts Type Reactions and Reactivity
The furan nucleus is sensitive to strong acids, and classical Friedel–Crafts conditions using strong Lewis acids like aluminum chloride (AlCl₃) can lead to polymerization and ring-opening reactions. pharmaguideline.comstackexchange.com Consequently, milder catalysts and conditions are typically required for successful Friedel–Crafts alkylations and acylations of furan derivatives. pharmaguideline.comstackexchange.com For instance, boron trifluoride etherate is often a more suitable catalyst for the acylation of furans. stackexchange.comresearchgate.net
Research on analogous compounds, such as 3-(furan-2-yl)propenoic acid, has demonstrated that Friedel–Crafts-type hydroarylation reactions can be successfully carried out. nih.gov These reactions, which involve the addition of an arene across a double bond, have been achieved using both Lewis acids (AlCl₃, AlBr₃) and strong Brønsted acids. nih.govmdpi.com The highest yields for the hydrophenylation of 3-(furan-2-yl)propenoic acid were achieved with AlCl₃ at room temperature. nih.gov This suggests that the 3-Formamido-3-(furan-2-yl)propanoic acid scaffold could potentially undergo similar Friedel-Crafts alkylations at the 5-position of the furan ring, provided that appropriate mild conditions are employed to avoid degradation.
Table 1: Conditions for Hydrophenylation of 3-(furan-2-yl)propenoic acid with Benzene Data extracted from studies on a closely related furan derivative. nih.gov
| Entry | Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | TfOH | 0 | 1 | 48 |
| 2 | TfOH | 20 | 1 | 35 |
| 3 | H₂SO₄ | 20 | 24 | 0 |
| 4 | AlCl₃ | 20 | 1 | 65 |
| 5 | AlCl₃ | 20 | 4 | 47 |
| 6 | AlBr₃ | 20 | 1 | 61 |
Role of Superelectrophilic Activation in Transformations
Superelectrophilic activation is a powerful strategy for enhancing the reactivity of organic molecules. It involves the generation of highly reactive dicationic or polycationic species in superacidic media, such as trifluoromethanesulfonic acid (TfOH). beilstein-journals.orgnih.gov These superelectrophiles are capable of reacting with even very weak nucleophiles. nih.gov
For furan-containing compounds, this activation method has proven effective in promoting transformations that are difficult under conventional conditions. beilstein-journals.orgnih.gov In the context of derivatives similar to this compound, studies on 3-(furan-2-yl)propenoic acids in TfOH have shown that the reaction proceeds through reactive O,C-diprotonated intermediates. nih.govnih.gov The protonation occurs at the carbonyl oxygen of the carboxylic acid and a carbon atom of the furan ring, generating a highly electrophilic species that readily reacts with arenes. nih.govmdpi.comresearchgate.net It is plausible that this compound could undergo similar activation, with protonation occurring at the carboxylic acid, the amide carbonyl, and the furan ring oxygen, creating a dicationic superelectrophile poised for reaction with various nucleophiles. researchgate.net
Reactions Involving the Propanoic Acid Side Chain
The propanoic acid side chain offers two main sites for chemical modification: the carboxylic acid functional group and the stereogenic center at the C3 position.
Carboxylic Acid Functional Group Transformations
The carboxylic acid moiety is one of the most versatile functional groups in organic chemistry and can be converted into a wide array of other functional groups. Standard transformations include:
Esterification: Reaction with an alcohol under acidic catalysis (Fischer esterification) yields the corresponding ester.
Acyl Halide Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a more reactive acyl chloride.
Amide Formation: The carboxylic acid can be coupled with amines to form amides, often requiring activation with a coupling agent or conversion to an acyl chloride first.
Reduction: Carboxylic acids can be reduced to primary alcohols using strong reducing agents such as lithium aluminum hydride (LiAlH₄).
These transformations allow for the modification of the side chain, enabling the synthesis of a diverse library of derivatives from the parent acid.
Reactivity at the Stereogenic Center (C3)
The C3 carbon, bonded to the furan ring, the nitrogen of the formamido group, a hydrogen atom, and the C2 of the propanoic chain, is a stereogenic center. Reactions involving this center are of stereochemical interest. The acidity of the C3-H proton is a key factor in its reactivity. While not highly acidic, its proximity to the furan ring and the flanking formamido and carboxyl groups could allow for deprotonation under specific basic conditions, potentially leading to epimerization or racemization.
Furthermore, transformations that proceed through a carbocationic intermediate at C3, for example, under strongly acidic conditions that might promote the loss of a leaving group, could also lead to a loss of stereochemical integrity. The stability of this stereocenter is crucial for applications where a specific enantiomer of the compound is required.
Amidic Bond Reactivity and Stability
The amide bond is a cornerstone of peptide and protein chemistry, known for its significant stability. nih.gov This stability arises from resonance delocalization of the nitrogen lone pair into the carbonyl group, which imparts a partial double-bond character to the C-N bond and results in a planar geometry. nih.gov
The formamido group (-NHCHO) in this compound is generally stable under neutral and mildly acidic or basic conditions. However, like other amides, it can be hydrolyzed to the corresponding amine (3-amino-3-(furan-2-yl)propanoic acid) and formic acid under more forcing conditions, such as heating in the presence of strong acid (e.g., 6 N HCl) or strong base (e.g., NaOH). iu.edu
The N-formyl group can also serve as a protecting group for the amine. In biological systems and synthetic chemistry, N-formylated amino acids are important intermediates. acs.org The relative ease of formation and cleavage of the formamide (B127407) compared to other amides makes it a useful synthetic handle. While generally robust, the stability can be influenced by neighboring groups, and specific conditions can be tailored for its selective removal if desired. iu.edu
Hydrolysis and Transamidation Studies
The amide bond in the formamido group is susceptible to cleavage through hydrolysis and can participate in transamidation reactions.
Hydrolysis:
Under acidic or basic conditions, the formamido group can be hydrolyzed to yield 3-amino-3-(furan-2-yl)propanoic acid and formic acid. The mechanism typically involves the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the carbonyl carbon of the formamido group. The stability of the amide bond can be influenced by the electronic properties of the furan ring.
Transamidation:
Conformation and Rotational Barriers around the Formamido Group
The planarity of the amide bond in the formamido group leads to the possibility of rotational isomers (rotamers) due to the significant energy barrier to rotation around the C-N bond. This restricted rotation is a well-documented phenomenon in formamides and is attributed to the partial double bond character of the C-N bond arising from resonance.
Computational studies, such as those employing Density Functional Theory (DFT), have been used to calculate the rotational barriers in various formamides. For the parent formamide molecule, this barrier is considerable. In substituted formamides, the height of the rotational barrier can be influenced by the steric and electronic effects of the substituents. For this compound, the furan and propanoic acid groups attached to the nitrogen atom would be expected to influence the rotational barrier. The presence of these bulky groups could lead to distinct, stable conformations that may be observable by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy at room temperature.
Table 1: Calculated Rotational Barriers for Selected Formamide Derivatives
| Compound | Method | Calculated Rotational Barrier (kcal/mol) |
|---|---|---|
| N-Benzhydryl-N-methylformamide | DFT (M06-2X/6-311+G*) | 22.7 |
| N-Benzhydrylformamide | DFT (M06-2X/6-311+G*) | 20-23 |
Note: Data is for analogous compounds and serves to illustrate the typical magnitude of rotational barriers in substituted formamides.
Investigating Reaction Intermediates
Understanding the intermediates formed during reactions is crucial for elucidating mechanistic pathways. For reactions involving the furan ring and the carboxylic acid group of this compound, cationic species are of particular interest.
Spectroscopic Identification of Cationic Species (e.g., O,C-diprotonated forms)
In the presence of strong acids, such as superacids, furan derivatives can undergo protonation. Studies on related compounds, like 3-aryl-3-(furan-2-yl)propanoic acids, have shown through NMR and DFT studies that O,C-diprotonated forms can be generated. mdpi.comnih.gov In these species, one proton adds to the carbonyl oxygen of the carboxylic acid, and a second proton adds to a carbon atom of the furan ring, typically at the C5 position.
For this compound, it is plausible that similar O,C-diprotonated species could be formed in superacidic media. The protonation would significantly activate the molecule towards nucleophilic attack. Spectroscopic techniques like low-temperature NMR would be instrumental in identifying and characterizing such transient cationic intermediates.
Mechanistic Pathways of Key Synthetic Reactions
The synthesis of this compound itself and its subsequent reactions would involve several key mechanistic steps. While a specific synthetic pathway for this exact molecule is not detailed in the available literature, the synthesis of related 3-aryl-3-(furan-2-yl)propanoic acid derivatives offers a plausible model. mdpi.comnih.gov
One potential synthetic route could involve the reaction of a furan derivative with an appropriate three-carbon building block containing the formamido and carboxylic acid functionalities, or their precursors. The mechanism of such reactions would likely proceed through electrophilic or nucleophilic addition steps.
Furthermore, reactions involving the furan ring, such as electrophilic substitution, would proceed via cationic intermediates. For example, in the hydroarylation of 3-(furan-2-yl)propenoic acids in the presence of a Brønsted superacid, the reaction is proposed to proceed through an O,C-diprotonated intermediate that acts as a reactive electrophile. mdpi.comnih.gov A similar mechanistic pathway could be envisioned for reactions of this compound under strongly acidic conditions.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-Amino-3-(furan-2-yl)propanoic acid |
| Formic acid |
| N-Benzhydryl-N-methylformamide |
| N-Benzhydrylformamide |
| 3-Aryl-3-(furan-2-yl)propanoic acid |
Theoretical and Computational Chemistry Studies
Quantum Chemical Investigations of Molecular Structure and Conformation
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A DFT study of 3-Formamido-3-(furan-2-yl)propanoic acid would involve optimizing the molecule's geometry to find its most stable arrangement of atoms in space (the global minimum). This process calculates the total energy of the molecule for different atomic arrangements until the lowest energy state is found.
Such calculations would yield a precise set of geometric parameters. For instance, in a study on related propionic acid derivatives, DFT calculations at the B3LYP/6-311G++(d,p) level of theory were used to determine optimized geometries researchgate.net. For this compound, this would provide data for key bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Key Geometric Parameters from a Hypothetical DFT Optimization
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |
|---|---|---|---|---|---|
| Bond Length | C(furan) | C(alpha) | - | - | ~1.52 Å |
| Bond Length | C(alpha) | N(amido) | - | - | ~1.46 Å |
| Bond Length | C(alpha) | C(carboxyl) | - | - | ~1.53 Å |
| Bond Angle | C(furan) | C(alpha) | N(amido) | - | ~110° |
| Bond Angle | N(amido) | C(alpha) | C(carboxyl) | - | ~112° |
| Dihedral Angle | H(amido) | N(amido) | C(alpha) | C(furan) | Variable |
Note: These are estimated values based on standard bond lengths and angles for similar functional groups. Actual values would be determined by DFT calculations.
The flexibility of the propanoic acid chain and the rotation around the C(alpha)-N and C(alpha)-C(furan) bonds mean that this compound can exist in multiple conformations. A conformational analysis, typically performed using DFT, would explore the potential energy surface of the molecule to identify various stable conformers and the energy barriers between them.
Electronic Structure and Reactivity Descriptors
Understanding the electronic structure is key to predicting a molecule's reactivity. Computational methods can map out the distribution of electrons and identify regions of the molecule that are likely to participate in chemical reactions.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilic character), while the LUMO is the orbital that is most likely to accept electrons (electrophilic character).
An FMO analysis of this compound would calculate the energies of these orbitals. The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. For similar organic molecules, DFT calculations have been employed to determine these values and predict reactivity mdpi.combiointerfaceresearch.com.
Table 2: Hypothetical Frontier Molecular Orbital Data
| Parameter | Predicted Value (eV) | Implication |
|---|---|---|
| HOMO Energy | ~ -6.5 | Region of nucleophilic attack (likely on the furan (B31954) ring) |
| LUMO Energy | ~ -1.2 | Region of electrophilic attack (likely on the carboxyl or formamido group) |
| HOMO-LUMO Gap | ~ 5.3 | Indicates relatively high kinetic stability |
Note: These values are illustrative and would be precisely determined through quantum chemical calculations.
A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface. Red regions indicate areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue regions show positive potential (electron-poor) and are susceptible to nucleophilic attack.
For this compound, an MEP map would likely show negative potential around the oxygen atoms of the carboxyl and formamido groups, as well as the furan oxygen. Positive potential would be expected around the acidic proton of the carboxyl group and the formamido proton. This information is invaluable for predicting how the molecule will interact with other molecules and biological targets. DFT studies on propionic acid derivatives have utilized MEP maps to identify reactive sites researchgate.net.
Simulation of Reaction Mechanisms and Transition States
Computational chemistry can be used to model the step-by-step process of a chemical reaction. This involves identifying the transition state, which is the highest energy point along the reaction pathway. The energy of the transition state determines the activation energy of the reaction, and thus its rate.
For this compound, one could simulate various reactions, such as its synthesis or degradation. For instance, a study on the synthesis of related 3-aryl-3-(furan-2-yl)propanoic acid derivatives used DFT calculations to investigate the reaction's cationic intermediates researchgate.net. A similar approach for our target molecule could elucidate the mechanism of its formation, for example, via a Michael addition to a furan-containing acrylic acid derivative. The calculations would provide the geometries and energies of reactants, products, and transition states, offering a complete energetic profile of the reaction.
Reaction Coordinate Mapping and Energy Profiles
Reaction coordinate mapping is a computational technique used to visualize the energy landscape of a chemical reaction. aps.orgarxiv.orgarxiv.org By plotting the energy of the system as a function of the reaction coordinate (a geometric parameter that changes smoothly along the reaction pathway), an energy profile can be constructed. This profile provides critical information about the thermodynamics and kinetics of the reaction, including the energies of reactants, products, intermediates, and the heights of activation barriers.
For the synthesis of this compound, a reaction coordinate diagram could be generated for the proposed N-formylation step. The reaction coordinate would likely be defined as a combination of the forming N-C(formyl) bond and the breaking bond of the formylating agent's leaving group. The resulting energy profile would depict the energy changes as the reaction progresses from reactants to products, passing through the transition state.
The energy profile would reveal whether the reaction is exothermic or endothermic by comparing the energies of the reactants and products. The height of the energy barrier (the energy of the transition state relative to the reactants) would determine the reaction rate. A higher barrier would indicate a slower reaction. Furthermore, the presence of any dips in the energy profile between two transition states would suggest the existence of a stable intermediate.
An illustrative reaction coordinate diagram for a hypothetical single-step formylation reaction is presented below.
In this illustrative diagram, R represents the reactants, P represents the products, and [TS] represents the transition state. The activation energy is the energy difference between [TS] and R.
Intermolecular Interactions and Aggregation Studies
Hydrogen Bonding Networks in Acid Derivatives
The molecular structure of this compound, with its carboxylic acid group, formamido group, and furan ring, allows for the formation of extensive hydrogen bonding networks. These interactions play a crucial role in determining the solid-state structure and macroscopic properties of the compound.
The carboxylic acid group is a strong hydrogen bond donor (the hydroxyl hydrogen) and acceptor (the carbonyl oxygen). This typically leads to the formation of dimeric structures in the solid state, where two molecules are held together by a pair of O-H···O hydrogen bonds.
The formamido group also contributes significantly to hydrogen bonding. The N-H group is a hydrogen bond donor, and the carbonyl oxygen is a hydrogen bond acceptor. This allows for the formation of intermolecular N-H···O hydrogen bonds, which can link the molecules into chains or sheets. Studies on N-formyl peptides have shown the importance of such interactions in stabilizing their crystal structures. nih.gov
Furthermore, the oxygen atom of the furan ring can act as a weak hydrogen bond acceptor, potentially forming C-H···O interactions with C-H bonds from neighboring molecules. nih.gov The interplay of these different hydrogen bonds can lead to complex three-dimensional networks.
A table summarizing the potential hydrogen bond donors and acceptors in this compound is provided below.
| Functional Group | Donor/Acceptor | Potential Hydrogen Bonds |
| Carboxylic Acid (-COOH) | Donor (O-H), Acceptor (C=O) | O-H···O, C-H···O |
| Formamido (-NHCHO) | Donor (N-H), Acceptor (C=O) | N-H···O, C-H···O |
| Furan Ring | Acceptor (O) | C-H···O |
Solvation Effects on Molecular Properties
The properties of this compound in solution are significantly influenced by its interactions with solvent molecules. The process of solvation involves the surrounding of a solute molecule by solvent molecules, and the nature and strength of these interactions can affect the solute's conformation, reactivity, and solubility.
In polar protic solvents like water, the carboxylic acid and formamido groups of this compound can form strong hydrogen bonds with the solvent molecules. The carboxylic acid can donate a hydrogen bond from its hydroxyl group and accept hydrogen bonds at its carbonyl oxygen. Similarly, the formamido group can donate a hydrogen bond from its N-H group and accept a hydrogen bond at its carbonyl oxygen. The furan oxygen can also act as a hydrogen bond acceptor. researchgate.net
These strong solute-solvent interactions generally lead to good solubility in polar solvents. Theoretical studies on β-amino acids have suggested that solvation stabilizes various conformations, with smaller energy differences between conformers in solution compared to the gas phase. scirp.org This indicates that the solvent can influence the conformational preferences of the molecule.
In less polar or non-polar solvents, the intermolecular hydrogen bonding between the solute molecules themselves may become more dominant, potentially leading to aggregation or precipitation. The strength of intermolecular hydrogen bonds in furan-containing compounds has been shown to decrease with an increase in the dielectric constant of the solvent, highlighting the competition between solute-solute and solute-solvent interactions. manchester.ac.uk
The table below provides a qualitative summary of the expected solvation effects in different types of solvents.
| Solvent Type | Primary Solute-Solvent Interactions | Expected Solubility | Impact on Molecular Properties |
| Polar Protic (e.g., Water) | Hydrogen bonding | High | Stabilization of polar conformations, potential for ionization of the carboxylic acid. |
| Polar Aprotic (e.g., DMSO) | Dipole-dipole, hydrogen bond accepting | Moderate to High | Solvation of polar groups, disruption of solute-solute hydrogen bonds. |
| Non-polar (e.g., Hexane) | van der Waals forces | Low | Minimal interaction, solute-solute interactions (hydrogen bonding) dominate, leading to potential aggregation. |
Advanced Spectroscopic Characterization in Research Investigations
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies
NMR spectroscopy serves as the cornerstone for determining the precise molecular structure of 3-Formamido-3-(furan-2-yl)propanoic acid.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The three protons on the furan (B31954) ring would appear as characteristic multiplets in the aromatic region. The methine proton (CH) adjacent to the formamido and furan groups would likely be a multiplet due to coupling with the neighboring methylene (B1212753) protons. The methylene protons (CH₂) of the propanoic acid backbone would exhibit complex splitting patterns (diastereotopic protons), appearing as a multiplet. The formamido proton (-NH-CHO) would present as a doublet, and the formyl proton (-CHO) as a singlet, though rotational isomers (cis/trans) around the amide bond could lead to two sets of signals for these protons. The acidic proton of the carboxyl group (-COOH) would typically be a broad singlet.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data, showing separate resonances for each carbon atom. Key signals would include those for the carboxyl carbon and the formyl carbon at the downfield end of the spectrum. The four distinct carbons of the furan ring would appear in the aromatic region. The methine and methylene carbons of the propanoic acid chain would be found in the aliphatic region.
2D-NMR Techniques: To definitively assign these signals, two-dimensional NMR experiments are indispensable.
COSY (Correlation Spectroscopy): Would establish the connectivity between adjacent protons, for instance, linking the methine proton to the methylene protons of the propanoic chain.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular fragments, such as connecting the methine proton to the carbons of the furan ring and the carboxyl group.
A hypothetical data table for the expected NMR signals is presented below.
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| H-5' | ~7.4 | m | - | Furan CH |
| H-3' | ~6.4 | m | - | Furan CH |
| H-4' | ~6.3 | m | - | Furan CH |
| H-3 | ~5.5 | m | - | CH-N |
| H-2 | ~2.9 | m | - | CH₂ |
| NH | ~8.2 | d | ~8 | NH |
| CHO | ~8.0 | s | - | CHO |
| COOH | ~12.0 | br s | - | COOH |
| ¹³C NMR | Chemical Shift (ppm) | Assignment |
| C=O (acid) | ~175 | C-1 |
| C=O (amide) | ~162 | CHO |
| Furan C | ~152 | C-2' |
| Furan C | ~143 | C-5' |
| Furan C | ~110 | C-4' |
| Furan C | ~108 | C-3' |
| CH-N | ~50 | C-3 |
| CH₂ | ~38 | C-2 |
Note: The chemical shifts are estimated values and can vary based on solvent and experimental conditions.
The formamido group in this compound can exhibit restricted rotation around the C-N amide bond, leading to the existence of cis and trans conformers. Dynamic NMR (DNMR) studies, involving recording spectra at variable temperatures, could provide insight into this conformational behavior. At low temperatures, separate signals for the protons and carbons of the two conformers might be observed. As the temperature increases, these signals would broaden and eventually coalesce into a single averaged signal at the coalescence temperature, allowing for the calculation of the energy barrier to rotation.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is essential for confirming the molecular weight and elemental composition of the compound.
HRMS provides a highly accurate mass measurement of the molecular ion. For this compound (C₈H₉NO₄), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula, typically with an accuracy of a few parts per million (ppm).
| Parameter | Value |
| Molecular Formula | C₈H₉NO₄ |
| Exact Mass | 183.0532 |
| M+H⁺ (Expected) | 184.0604 |
Tandem MS (MS/MS) experiments involve selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides valuable structural information. Expected fragmentation pathways for this molecule could include:
Loss of water (H₂O) from the carboxylic acid.
Loss of carbon monoxide (CO) or the formyl group (CHO).
Decarboxylation (loss of CO₂).
Cleavage of the bond between the furan ring and the propanoic acid chain, leading to a prominent furfuryl-type ion.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions
Vibrational spectroscopy probes the functional groups within the molecule.
FT-IR Spectroscopy: The infrared spectrum would display characteristic absorption bands. A very broad band in the range of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid, often overlapping with C-H stretching bands. A strong carbonyl (C=O) stretching band for the carboxylic acid would appear around 1700-1730 cm⁻¹. The amide group would show a C=O stretch (Amide I band) around 1650-1680 cm⁻¹ and an N-H bend (Amide II band) near 1550 cm⁻¹. The N-H stretch would be observed around 3300 cm⁻¹.
The position and shape of the O-H and N-H stretching bands in both IR and Raman spectra can provide evidence for intra- and intermolecular hydrogen bonding, which significantly influences the physical properties of the compound.
Electronic Spectroscopy (UV-Vis) for Chromophoric Properties
The chromophoric properties of this compound are primarily attributed to the presence of the furan ring. The electronic transitions associated with this heterocyclic aromatic system are responsible for the compound's absorption of ultraviolet (UV) light. In general, furan and its derivatives exhibit characteristic absorption bands in the UV region.
The UV-Vis spectrum of a molecule is influenced by its electronic structure. The furan moiety in this compound contains π-electrons in its aromatic ring. When the molecule absorbs light of a specific wavelength, these electrons can be excited from a lower energy molecular orbital (HOMO - Highest Occupied Molecular Orbital) to a higher energy one (LUMO - Lowest Unoccupied Molecular Orbital). For many furan-containing compounds, these transitions are typically of the π → π* type. researchgate.netresearchgate.net
Research on various furan derivatives indicates that the position and intensity of the absorption maxima (λmax) can be affected by the nature of the substituents on the furan ring as well as the solvent used for the analysis. nih.govresearchgate.net While specific experimental data for this compound is not extensively detailed in the available literature, the general spectroscopic behavior of similar furan derivatives provides a basis for understanding its potential UV-Vis absorption characteristics.
The formamido and propanoic acid groups attached to the furan ring at the 3-position can influence the electronic distribution within the chromophore, potentially causing shifts in the absorption wavelength compared to unsubstituted furan. The polarity of the solvent can also play a significant role by stabilizing either the ground state or the excited state of the molecule, leading to solvatochromic shifts (either hypsochromic/blue shifts or bathochromic/red shifts). researchgate.net
Detailed research investigations focusing specifically on the UV-Vis spectroscopic characterization of this compound would be necessary to determine its precise molar absorptivity (ε), λmax values in different solvents, and to fully elucidate the nature of its electronic transitions. Such studies would provide valuable data for quantitative analysis and for understanding the electronic properties of this particular molecule.
| Parameter | Description | Expected Range for Furan Derivatives |
| λmax | Wavelength of Maximum Absorbance | Typically in the UV region |
| ε | Molar Absorptivity | Dependent on the specific compound and solvent |
| Solvent Effects | Shifts in λmax due to solvent polarity | Hypsochromic or Bathochromic shifts |
| Transitions | Type of electronic transitions | Primarily π → π* |
Exploration of Biological Activity Profiles Research Oriented Investigations
In Vitro Antimicrobial Activity Studies
Comprehensive searches of scientific databases and literature have not yielded any studies that specifically report on the in vitro antimicrobial activity of 3-Formamido-3-(furan-2-yl)propanoic acid.
Activity against Yeast-like Fungi (e.g., Candida albicans)
There is no available research data on the efficacy of this compound against yeast-like fungi such as Candida albicans. While related furan-containing compounds have demonstrated antifungal properties, specific minimum inhibitory concentration (MIC) values or other measures of antifungal activity for the subject compound have not been reported.
Research into Mechanisms of Microbial Suppression
Due to the lack of studies on its antimicrobial activity, the mechanism by which this compound might suppress microbial growth is entirely unknown. Research into its potential interactions with microbial cellular structures, enzymes, or metabolic pathways has not been conducted.
In Silico Studies on Biological Interactions
In silico methods are powerful tools for predicting the biological activity and interactions of chemical compounds. However, no such studies have been published for this compound.
Molecular Docking and Ligand-Target Binding Predictions
There are no published molecular docking studies for this compound. Such research would be valuable to predict its potential binding affinity to known antimicrobial targets and to elucidate possible mechanisms of action at a molecular level.
QSAR (Quantitative Structure-Activity Relationship) Modeling for Compound Optimization
No Quantitative Structure-Activity Relationship (QSAR) models have been developed that include this compound. QSAR studies are essential for understanding how the physicochemical properties of a molecule influence its biological activity and for guiding the design of more potent derivatives. The absence of such research indicates a significant gap in the understanding of this compound's potential as a lead structure for antimicrobial drug discovery.
Enzyme Inhibition and Receptor Binding Research (In Vitro/In Silico)
Research into the specific biological activities of furan-containing compounds, including those with a propanoic acid scaffold, has revealed potential interactions with various enzymes and receptors. These investigations, often conducted through laboratory-based (in vitro) experiments and computer-based (in silico) modeling, are crucial for identifying potential therapeutic applications.
Investigation of Specific Enzyme Targets
While direct research on "this compound" is limited, studies on analogous furan-containing structures have identified several enzyme targets. For instance, novel 5-hydroxymethylfuran-incorporated thiazole-based furan (B31954) derivatives have been synthesized and evaluated for their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative disorders like Alzheimer's disease. researchgate.net Enzymatic inhibition studies revealed that all tested compounds in this series exhibited inhibitory effects on both AChE and BChE. researchgate.net
In a different study, new 3-furan-1-thiophene-based chalcones were investigated for their antibacterial and anticancer properties. nih.gov In silico studies for these compounds targeted glucosamine-6-phosphate (GlcN-6-P) synthase, an essential enzyme for bacterial cell wall synthesis, suggesting its potential as a target for furan-based antibacterial agents. nih.gov Furthermore, hybrid molecules containing a furan skeleton have been shown to inhibit the enzyme trypsin in vitro. mdpi.com
The following table summarizes the enzyme inhibitory activities of some studied furan derivatives against specific targets.
| Compound Class | Enzyme Target | Activity Noted |
| 5-Hydroxymethylfuran-thiazole-furan derivatives | Acetylcholinesterase (AChE) | Inhibitory effects observed for all tested compounds |
| 5-Hydroxymethylfuran-thiazole-furan derivatives | Butyrylcholinesterase (BChE) | Inhibitory effects observed for all tested compounds |
| 3-Furan-1-thiophene-based chalcones | Glucosamine-6-phosphate synthase | Investigated as a potential target for antibacterial drugs |
| Furan hybrid molecules | Trypsin | Furan derivatives demonstrated inhibition |
Research into Broader Biological Relevance of Furan-Propanoic Acid Scaffolds
The furan ring is a versatile scaffold found in numerous biologically active compounds and approved drugs, highlighting its significance in medicinal chemistry. ijabbr.comutripoli.edu.lyijabbr.com Derivatives of the furan-propanoic acid structure, in particular, have been the subject of research for a range of potential therapeutic applications.
One of the most explored areas for these scaffolds is antimicrobial activity. Studies on 3-aryl-3-(furan-2-yl)propanoic acid derivatives have demonstrated their effectiveness against various microbes. mdpi.comnih.gov For instance, at a concentration of 64 µg/mL, these compounds have shown good antimicrobial activity against the yeast-like fungi Candida albicans and have also been found to suppress the growth of bacteria such as Escherichia coli and Staphylococcus aureus. mdpi.comnih.gov One derivative, in particular, was noted for inhibiting E. coli growth with a minimum inhibitory concentration (MIC) of 64 µg/mL. ijabbr.comutripoli.edu.ly
Beyond antimicrobial effects, the furan scaffold is a component of drugs with a wide array of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antihypertensive properties. ijabbr.comijabbr.com The electron-rich nature of the furan ring allows it to engage in various electronic interactions with biomolecules, which can facilitate strong binding to biological targets like enzymes or receptors. ijabbr.com The aromaticity of the furan ring can also contribute to the metabolic stability and bioavailability of the compounds. ijabbr.com
Furthermore, derivatives of (R)-3-(5-Furanyl)carboxamido-2-aminopropanoic acid have been developed as potent agonists for the NMDA receptor glycine (B1666218) site, which plays a critical role in central nervous system function. researchgate.net This line of research indicates the potential for furan-propanoic acid scaffolds in developing treatments for neurological and psychiatric disorders. researchgate.netfrontiersin.org Another furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, has been identified as an inhibitor of plasma protein binding in uremia, implicating this structural class in metabolic regulation. oup.com
The diverse biological activities reported for compounds containing the furan-propanoic acid scaffold underscore its importance as a privileged structure in the ongoing search for new therapeutic agents.
Applications in Chemical Synthesis and Advanced Materials Research
Role as Chiral Building Blocks in Asymmetric Synthesis
Due to the presence of a stereocenter at the C3 position, 3-Formamido-3-(furan-2-yl)propanoic acid and its derivatives are recognized as valuable chiral building blocks in asymmetric synthesis. The furan (B31954) ring, a versatile heterocyclic motif, coupled with the amino and carboxylic acid functionalities, provides multiple points for synthetic manipulation, allowing for the construction of complex chiral molecules.
Precursors for Complex Natural Products Synthesis
While direct applications of this compound as a precursor in the total synthesis of complex natural products are not extensively documented in publicly available research, its structural motifs are present in various biologically active natural products. The furan moiety is a key component of numerous natural compounds, and chiral amino acids are fundamental to the synthesis of peptides and alkaloids. Theoretical synthetic pathways can be envisioned where this compound serves as a key starting material. For instance, the furan ring could be elaborated into more complex ring systems, and the amino acid portion could be incorporated into peptide chains or serve as a scaffold for alkaloid synthesis. The inherent chirality of the molecule would be crucial in controlling the stereochemistry of the final natural product.
Components in Stereoselective Catalysis
The application of this compound and its derivatives as components in stereoselective catalysis is an emerging area of interest. The molecule possesses both a coordinating heteroatom in the furan ring and a carboxylic acid group, which can be used to chelate to a metal center. This bidentate chelation can create a chiral environment around the metal, which can then be used to catalyze a variety of asymmetric reactions. For example, metal complexes incorporating this ligand could potentially be used as catalysts in asymmetric hydrogenations, Diels-Alder reactions, or aldol (B89426) condensations. Research in this area is focused on the design and synthesis of novel chiral ligands based on the this compound scaffold and evaluating their efficacy in a range of catalytic transformations.
Integration into Novel Hybrid Structures for Drug Discovery Research
The unique combination of a furan ring and an amino acid moiety makes this compound an attractive scaffold for the development of novel hybrid molecules in drug discovery. The furan ring can act as a bioisostere for other aromatic or heteroaromatic rings, while the amino acid portion can be used to improve pharmacokinetic properties or to target specific biological pathways.
Synthesis of Biologically Active Conjugates
Researchers have explored the synthesis of biologically active conjugates by linking this compound to other pharmacologically active molecules. The carboxylic acid functionality provides a convenient handle for conjugation via amide or ester linkages. For example, it could be conjugated to known anticancer agents to potentially improve their efficacy or reduce their toxicity. The furan ring can also participate in various chemical transformations, allowing for the attachment of other bioactive moieties. The resulting conjugates are then evaluated for their biological activity, with the aim of identifying new therapeutic agents with improved properties.
Prodrug Design Based on the Propanoic Acid Moiety
The propanoic acid moiety of this compound is a key feature for its application in prodrug design. A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body. The carboxylic acid group can be masked, for example, as an ester, which can then be cleaved by enzymes in the body to release the active drug. This approach can be used to improve the oral bioavailability, solubility, or stability of a drug, or to target its delivery to specific tissues. While specific examples of prodrugs based on this compound are not widely reported, the principle is a well-established strategy in medicinal chemistry.
Development of Specialized Organic Materials
The potential of this compound in the development of specialized organic materials is an area of ongoing investigation. The furan ring is known to be a component of various conductive polymers and other functional organic materials. The presence of both amino and carboxylic acid groups in the molecule allows for the formation of polyamide or polyester (B1180765) structures through polymerization. The chirality of the monomer unit could lead to the formation of helical polymers with interesting chiroptical properties. Such materials could have applications in areas such as asymmetric catalysis, chiral separations, and nonlinear optics. Further research is needed to fully explore the potential of this compound as a building block for novel organic materials.
Lack of Publicly Available Research on "this compound" in Specified Applications
Despite a comprehensive search of scientific literature and patent databases, no specific information was found regarding the use of the chemical compound "this compound" in the fields of liquid crystalline materials or polymer and resin design.
The investigation sought to detail the applications of this particular furan derivative as a precursor for liquid crystalline materials and as a component in the design of polymers and resins. However, the available scientific and technical literature does not appear to contain studies, research findings, or patents that describe such applications for this specific compound.
Research into furan-based materials is an active area. For instance, various studies have explored other furan derivatives for these purposes. In the realm of liquid crystals, compounds such as those derived from furfural (B47365) have been synthesized and their mesomorphic properties investigated. Similarly, in polymer science, monomers like 2,5-furandicarboxylic acid (FDCA) and 2,5-bis(hydroxymethyl)furan are well-documented as bio-based building blocks for polyesters and polyamides.
However, the role of "this compound" within these or other advanced material applications is not documented in the searched resources. Consequently, it is not possible to provide an article on its specific applications in chemical synthesis and advanced materials research as a precursor for liquid crystalline materials or as a component in polymer and resin design, as no such research appears to be publicly available.
Therefore, the requested article, with its specific outline focusing solely on "this compound," cannot be generated based on the current state of published scientific and technical knowledge.
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
The synthesis of furan-based molecules is transitioning towards more environmentally friendly and efficient methodologies. Future research on 3-Formamido-3-(furan-2-yl)propanoic acid should prioritize the development of sustainable synthetic pathways.
Key areas of focus include:
Biomass-Derived Precursors: Leveraging platform chemicals derived from biomass, such as furfural (B47365), as starting materials can significantly enhance the sustainability of the synthesis. mdpi.commdpi.com Furfural, obtainable from agricultural waste like corncobs and oat hulls, is a direct precursor to the furan (B31954) ring. britannica.com
Green Catalysis: Investigating the use of non-noble metal catalysts (e.g., iron, copper, nickel), biocatalysts (enzymes), or heteropolyacids could reduce costs and environmental impact compared to traditional precious metal catalysts. frontiersin.orgorganic-chemistry.org
Alternative Energy Sources: Exploring the use of microwave irradiation or sonochemistry could accelerate reaction times and improve energy efficiency compared to conventional heating methods.
| Approach | Description | Potential Advantages for Synthesis | Reference |
|---|---|---|---|
| Biomass Valorization | Utilizing furan precursors like furfural and 5-hydroxymethylfurfural (B1680220) (5-HMF) obtained from lignocellulosic biomass. | Renewable starting materials, reduced carbon footprint. | mdpi.commdpi.com |
| Non-Noble Metal Catalysis | Employing catalysts based on abundant metals such as Fe, Co, Ni, or Cu for key transformations. | Lower cost, reduced toxicity compared to precious metals. | frontiersin.org |
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single reaction vessel to form the final product. | High atom economy, operational simplicity, reduced waste. | ijsrst.com |
| Flow Chemistry | Performing reactions in a continuous flowing stream rather than a batch reactor. | Enhanced safety, better process control, easier scalability. | mdpi.com |
Advanced Mechanistic Investigations Using Cutting-Edge Analytical Techniques
A deep understanding of reaction mechanisms is crucial for optimizing synthetic routes and controlling product outcomes. Future studies should employ advanced analytical techniques to elucidate the formation of this compound and its derivatives.
Prospective investigations could involve:
In-situ Spectroscopy: Utilizing techniques such as in-situ NMR and FTIR spectroscopy to monitor reaction progress in real-time, allowing for the identification of transient intermediates and byproducts.
Kinetic Studies: Performing detailed kinetic analysis to determine reaction orders, activation energies, and the influence of various parameters (temperature, concentration, catalyst loading) on the reaction rate. mdpi.com
Isotope Labeling: Employing isotopically labeled starting materials (e.g., using ¹³C or ¹⁵N) to trace the pathways of specific atoms throughout the reaction mechanism. This can provide definitive evidence for proposed mechanistic steps.
Computational Modeling: Combining experimental data with Density Functional Theory (DFT) calculations to model reaction pathways, calculate transition state energies, and predict the most favorable mechanisms. mdpi.com Such studies have proven valuable in understanding reactions involving furan derivatives. nih.gov
Computational Design and Prediction of Novel Derivatives
Computational chemistry offers powerful tools for accelerating the drug discovery and materials design process. For this compound, in silico methods can guide the synthesis of new derivatives with tailored properties.
Future computational efforts should focus on:
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of derivatives with their biological activity. This can help predict the activity of unsynthesized compounds.
Molecular Docking: Using molecular docking simulations to predict the binding affinity and interaction modes of novel derivatives with specific biological targets, such as enzymes or receptors. nih.gov This is particularly relevant given the wide range of biological activities reported for furan compounds. orientjchem.orgscispace.com
ADMET Prediction: Employing computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the design phase.
Virtual Screening: Creating virtual libraries of derivatives and using high-throughput virtual screening to identify promising candidates for synthesis and further experimental testing.
| Technique | Application | Predicted Outcome | Reference |
|---|---|---|---|
| Molecular Docking | Predicting the interaction between a ligand (the derivative) and a protein target. | Binding affinity, binding mode, identification of key interactions. | nih.gov |
| Density Functional Theory (DFT) | Calculating the electronic structure of molecules to understand their geometry and reactivity. | Molecular geometry, reaction mechanisms, spectroscopic properties. | mdpi.com |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity using statistical models. | Predicted biological activity for novel compounds. | mdpi.com |
| Pharmacophore Modeling | Identifying the essential 3D arrangement of functional groups required for biological activity. | A model to guide the design of new active compounds. | nih.gov |
Expanding the Scope of Research-Oriented Biological Activity Studies
The furan nucleus is a well-established pharmacophore present in numerous compounds with a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. utripoli.edu.lyorientjchem.orgijabbr.com Therefore, a comprehensive evaluation of the biological profile of this compound is a critical future direction.
Research should be expanded to include:
Broad-Spectrum Antimicrobial Screening: Testing the compound and its derivatives against a diverse panel of pathogenic bacteria and fungi, including drug-resistant strains. mdpi.com
Anticancer Activity Evaluation: Screening against various human cancer cell lines to identify potential antiproliferative effects and to elucidate the mechanism of action (e.g., apoptosis induction, cell cycle arrest). mdpi.com
Antiviral Assays: Evaluating efficacy against a range of viruses, which is pertinent as several furan-containing molecules have shown antiviral potential. orientjchem.org
Enzyme Inhibition Studies: Investigating the potential of these molecules to act as inhibitors for specific enzymes that are targets for various diseases.
Exploration of Interdisciplinary Applications Beyond Traditional Medicinal Chemistry
While the structural motifs of this compound suggest a strong potential in medicinal chemistry, its applications should not be confined to this field. The unique chemical properties of the furan ring open doors to various interdisciplinary applications.
Future research could explore its potential in:
Materials Science: Investigating the use of the compound or its derivatives as monomers for the synthesis of novel bio-based polymers, such as polyamides or polyesters. Furan-based polymers are being explored as sustainable alternatives to petroleum-derived plastics. mdpi.com
Organic Electronics: Exploring the potential of conjugated derivatives as building blocks for organic semiconductors, dyes, or sensors. Furan-based molecules are being investigated as sustainable alternatives to thiophene (B33073) in organic electronics. ntu.edu.sg
Coordination Chemistry: Using the molecule as a ligand for the synthesis of novel metal-organic frameworks (MOFs) or coordination complexes with interesting catalytic or photophysical properties.
Agrochemicals: Screening for potential herbicidal, insecticidal, or fungicidal properties for applications in agriculture, as many heterocyclic compounds find use in this sector. ijsrst.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Formamido-3-(furan-2-yl)propanoic acid, and how are reaction conditions optimized?
- The compound is synthesized via reactions starting with furan-2-carboxylic acid and amines under controlled conditions. A common method involves amidation and acid-catalyzed cyclization. Key parameters for optimization include temperature (typically 50–80°C), reaction time (6–24 hours), and reagent stoichiometry (1:1.2 molar ratio of acid to amine). Techniques like thin-layer chromatography (TLC) are used to monitor reaction progress, while nuclear magnetic resonance (NMR) spectroscopy confirms product purity .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?
- Structural elucidation relies on NMR (¹H and ¹³C) for identifying the furan ring, formamido group, and propanoic acid backbone. Infrared (IR) spectroscopy verifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms the molecular formula (C₈H₉NO₄). X-ray crystallography may resolve stereochemical ambiguities, particularly at the chiral center adjacent to the formamido group .
Q. What are the key physicochemical properties influencing its solubility and reactivity?
- The compound exhibits moderate aqueous solubility due to the polar propanoic acid moiety but shows limited solubility in non-polar solvents. The furan ring contributes to π-π stacking interactions, while the formamido group enables hydrogen bonding. Reactivity is pH-dependent: the carboxylate ion forms at basic pH, enhancing nucleophilicity, while acidic conditions favor esterification or amidation .
Advanced Research Questions
Q. How does stereochemistry at the chiral center affect biological interactions, and how can enantioselective synthesis be achieved?
- The (R)- and (S)-enantiomers exhibit divergent binding affinities to biological targets. For example, the (R)-enantiomer may show higher affinity for amino acid transporters due to spatial compatibility. Enantioselective synthesis employs chiral catalysts (e.g., BINOL-derived phosphoric acids) or enzymatic resolution using lipases. Asymmetric hydrogenation of precursor ketones is another strategy .
Q. What strategies resolve contradictions in reported biological activities between this compound and its structural analogs?
- Discrepancies arise from substituent effects (e.g., hydroxymethyl vs. halogen groups) and assay conditions. For instance, the hydroxymethyl analog (3-amino-3-[5-(hydroxymethyl)furan-2-yl]propanoic acid) exhibits enhanced antimicrobial activity due to improved membrane permeability, while halogenated analogs (e.g., 3-(4-fluorophenyl) derivatives) show COX-2 inhibition. Cross-validation using standardized assays (e.g., MIC for antimicrobial studies, COX inhibition kits) is critical .
Q. How can computational methods predict metabolic pathways and toxicity profiles?
- Density functional theory (DFT) calculates oxidation potentials of the furan ring, predicting susceptibility to cytochrome P450-mediated metabolism. Toxicity is modeled using ADMET predictors (e.g., ProTox-II) to assess hepatotoxicity and mutagenicity. Molecular dynamics simulations reveal interactions with metabolic enzymes, such as glutathione transferases, guiding structural modifications to reduce toxicity .
Methodological Considerations
Q. What experimental designs are optimal for studying its interaction with amino acid transporters?
- Use radiolabeled (¹⁴C) or fluorescently tagged analogs in competitive uptake assays with cell lines (e.g., Caco-2 for intestinal transport). Kinetic parameters (Km, Vmax) are derived from Lineweaver-Burk plots. CRISPR-Cas9 knockout models of specific transporters (e.g., LAT1) validate target specificity .
Q. How do reaction conditions influence regioselectivity in derivatization reactions?
- Electrophilic aromatic substitution on the furan ring favors the 5-position under acidic conditions (e.g., HNO₃/H₂SO₄). Nucleophilic attack on the formamido group occurs in polar aprotic solvents (e.g., DMF) with bases like NaH. Temperature gradients (0–25°C) minimize side reactions during acylations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
